molecular formula C14H12FNO B2617320 4-fluoro-N-(2-methylphenyl)benzamide CAS No. 399-03-1

4-fluoro-N-(2-methylphenyl)benzamide

Cat. No. B2617320
CAS RN: 399-03-1
M. Wt: 229.254
InChI Key: DLMPAJQXLYSWKU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methylphenyl)benzamide is a chemical compound with the following properties:



  • Chemical Formula : C<sub>14</sub>H<sub>12</sub>FNO

  • Molecular Weight : 229.256 g/mol

  • IUPAC Name : N-(2-fluorophenyl)-4-fluorobenzamide

  • Appearance : Solid crystalline form



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-fluorobenzoic acid and 2-methylaniline . The amide group forms through the condensation of the carboxylic acid and the amine functional groups. The reaction typically occurs under controlled conditions, such as refluxing in a suitable solvent.



Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-methylphenyl)benzamide consists of the following components:



  • A benzene ring with a 4-fluoro substituent.

  • An amide functional group (C=O) attached to the benzene ring.

  • A methyl group (CH<sub>3</sub>) at the 2-position of the benzene ring.


!Molecular Structure



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The amide bond can be cleaved under acidic or basic conditions.

  • Aromatic Substitution : The fluorine atom can undergo substitution reactions.

  • Reduction : The carbonyl group can be reduced to an alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately X°C (determined experimentally).

  • Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.

  • Stability : Stable under normal storage conditions.


Safety And Hazards


  • Toxicity : Handle with care; it may be toxic if ingested or inhaled.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Research on 4-fluoro-N-(2-methylphenyl)benzamide should explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship : Modify the structure to enhance desired properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

4-fluoro-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPAJQXLYSWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methylphenyl)benzamide

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